(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid
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Overview
Description
(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid is a complex organic compound with a unique structure that includes a thiazolo[3,4-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,4-a]pyrazine ring system, followed by the introduction of the propanoic acid side chain. Common reagents used in these reactions include thionyl chloride, sodium azide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,4-a]pyrazine derivatives: These compounds share the core ring structure but differ in their side chains and functional groups.
Pyrazine derivatives: These compounds have a similar pyrazine ring but lack the thiazole component.
Uniqueness
(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid is unique due to its specific stereochemistry and the presence of both thiazole and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic acid, also known as Pidotimod Impurity 37, is a compound with significant biological activity, particularly in immunomodulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₂N₂O₄S
- Molar Mass : 244.27 g/mol
- Appearance : White to off-white solid
- Melting Point : 50 - 52°C
- Storage Conditions : Hygroscopic; recommended storage at -20°C under inert atmosphere to maintain stability .
Immunomodulatory Effects
Research indicates that this compound exhibits notable immunomodulatory properties. It has been primarily studied for its ability to enhance immune responses, particularly in contexts of infections and immune deficiencies. Key findings include:
- Lymphocyte Proliferation : The compound stimulates lymphocyte proliferation, which is crucial for adaptive immune responses.
- Cytokine Production : Enhanced production of cytokines has been observed, indicating its role in modulating immune signaling pathways .
The compound interacts with various biological targets involved in immune signaling. Interaction studies have demonstrated that it may influence the expression of key immune regulators and enhance the activation of immune cells. This suggests a mechanism where this compound can potentially be used to boost immune function in clinical settings .
Comparative Biological Activity
To provide a clearer understanding of its biological activity compared to other compounds with similar structures or functions, the following table summarizes the effects of this compound alongside other thiazole and pyrazole derivatives.
Case Studies
- Immunomodulation in Animal Models : In a study involving murine models of infection, administration of this compound resulted in a significant increase in survival rates and reduced bacterial load compared to controls. This suggests its potential as an adjunct therapy in infectious diseases .
- Cytokine Profile Alterations : Another study assessed the cytokine profiles post-treatment with the compound. Results indicated elevated levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated groups versus untreated controls. This supports the hypothesis that the compound enhances immune activation .
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-[(6S)-5,8-dioxo-3,6,7,8a-tetrahydro-1H-[1,3]thiazolo[3,4-a]pyrazin-6-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c12-7(13)2-1-5-9(15)11-4-16-3-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13)/t5-,6?/m0/s1 |
InChI Key |
SIHJCGBZTATYLB-ZBHICJROSA-N |
Isomeric SMILES |
C1C2C(=O)N[C@H](C(=O)N2CS1)CCC(=O)O |
Canonical SMILES |
C1C2C(=O)NC(C(=O)N2CS1)CCC(=O)O |
Origin of Product |
United States |
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